3-(Benzyloxy)-1H-indole
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Overview
Description
3-(Benzyloxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a benzyloxy group attached to the third position of the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1H-indole typically involves the reaction of indole with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed coupling reaction, where indole is reacted with benzyl alcohol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the second position of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can yield 1H-indole.
Substitution: Substitution reactions can yield various halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(Benzyloxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways and processes. The benzyloxy group can enhance the compound’s binding affinity and specificity towards its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Shares the benzyloxy group but has a pyridine ring instead of an indole ring.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group attached to a benzaldehyde structure.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Features a benzyloxy group in a more complex structure.
Uniqueness
3-(Benzyloxy)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10,16H,11H2 |
InChI Key |
FLTNOEZWZJZYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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